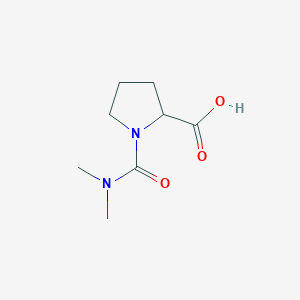![molecular formula C8H13Cl B14011079 2-Chloro-1-methylbicyclo[2.2.1]heptane CAS No. 22768-96-3](/img/structure/B14011079.png)
2-Chloro-1-methylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Cl. It belongs to the class of bicyclic compounds known as norbornanes. This compound is characterized by a bicyclo[2.2.1]heptane skeleton with a chlorine atom and a methyl group attached to it. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylbicyclo[2.2.1]heptane typically involves the chlorination of 1-methylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light. The reaction is carried out in an inert solvent such as carbon tetrachloride at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the chlorination process is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-methylbicyclo[2.2.1]heptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 2-Hydroxy-1-methylbicyclo[2.2.1]heptane.
Reduction: 1-Methylbicyclo[2.2.1]heptane.
Oxidation: This compound-7-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for studying the behavior of bicyclic compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-methylbicyclo[2.2.1]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atoms in the bicyclic ring more susceptible to nucleophilic attack. This leads to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.
2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group instead of a chlorine atom.
1-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-1-methylbicyclo[2.2.1]heptane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical transformations and industrial applications .
Propiedades
Número CAS |
22768-96-3 |
|---|---|
Fórmula molecular |
C8H13Cl |
Peso molecular |
144.64 g/mol |
Nombre IUPAC |
2-chloro-1-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13Cl/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5H2,1H3 |
Clave InChI |
PNBYKXYJGLDXAU-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1)CC2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
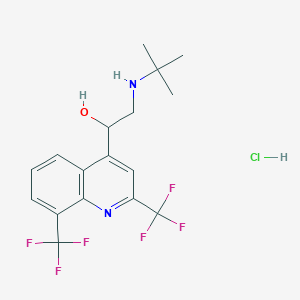
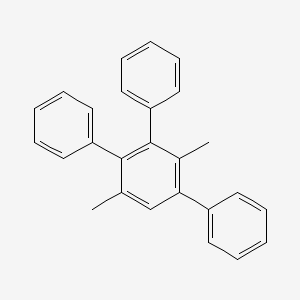


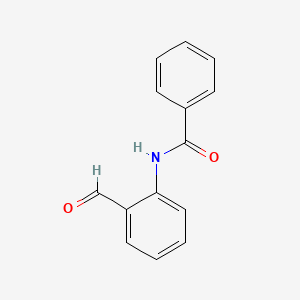
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
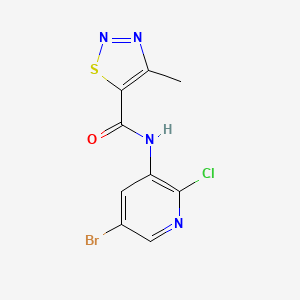
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
